2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS: 887196-61-4) is a pyrimidinone-based acetamide derivative characterized by a thioether linkage and a furan-2-ylmethyl substituent. The compound features a 4-ethyl group on the pyrimidinone ring and a furan moiety attached via an acetamide bridge. This compound is commercially available, with safety guidelines emphasizing avoidance of heat and ignition sources .
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-9-6-11(17)16-13(15-9)20-8-12(18)14-7-10-4-3-5-19-10/h3-6H,2,7-8H2,1H3,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSWZSBIHTEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through the cyclization of appropriate β-keto esters with amidines under acidic or basic conditions.
Introduction of the Ethyl Group: : Ethylation of the pyrimidinone core can be achieved using ethylating agents such as ethyl iodide or diethyl sulfate.
Thiolation: : The thiol group can be introduced using thiourea or thiolating agents like Lawesson's reagent.
Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The ethyl group or the furan-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Disulfides: : Formed by the oxidation of the thiol group.
Sulfonic Acids: : Formed by further oxidation of the disulfides.
Pyrimidinylamines: : Formed by the reduction of the pyrimidinone ring.
Substituted Derivatives: : Formed by the substitution of the ethyl or furan-2-ylmethyl groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Pyrimidinone-Based Acetamides
Key Observations:
- Substituent Impact on Melting Points: The 4-methyl analog (5.12) has a lower melting point (196°C) compared to the nitrobenzothiazole derivative (8d, 210–212°C), suggesting bulkier or electron-withdrawing groups increase thermal stability .
- Biological Activity: The nitrobenzothiazole derivative (8d) is designed for VEGFR-2 inhibition, while the 4-amino analog (18) shows enzyme inhibitory activity, highlighting the role of functional groups in target specificity .
Analogues with Heterocyclic Modifications
Table 2: Heterocyclic Variations in Acetamide Derivatives
Key Observations:
- Furan vs.
- Bioactivity: Hit15’s dual antiviral/anti-inflammatory action is linked to its sulfonyl and methoxyphenyl groups, demonstrating how heterocyclic modifications can enhance multifunctionality .
Biological Activity
The compound 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide , also known as a thioacetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a dihydropyrimidinone ring, a thioacetamide moiety, and a furan group. The synthesis typically involves:
- Formation of the Dihydropyrimidinone Ring : This is achieved through the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions.
- Thioacetamide Formation : The introduction of the thioacetamide group is accomplished by reacting the dihydropyrimidinone intermediate with a thioacetamide reagent.
- Allylation : Finally, the compound can be allylated using an allyl halide in the presence of a base like potassium carbonate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thioacetamides have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibitors of MPO can potentially mitigate conditions such as vasculitis and cardiovascular diseases. Preclinical evaluations revealed that derivatives could act as selective inhibitors of MPO with low toxicity profiles .
Cytotoxicity and Anticancer Activity
Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, structural modifications in related compounds have shown enhanced activity against specific cancer types by inducing apoptosis in malignant cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Case Studies
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The thioacetamide moiety may facilitate binding to active sites of enzymes like MPO, leading to inhibition.
- Cellular Uptake : The furan ring enhances lipophilicity, improving cellular uptake and bioavailability.
- Reactive Oxygen Species (ROS) Modulation : Compounds may influence oxidative stress pathways, contributing to their cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
